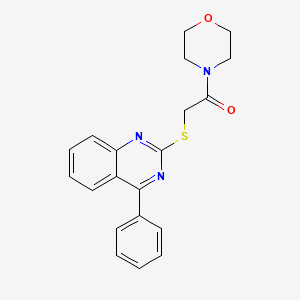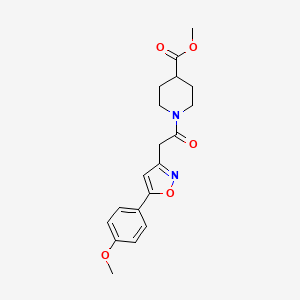
4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . The benzothiazine ring is substituted with various functional groups, including a bromophenyl group, a fluorine atom, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a six-membered ring containing a sulfur and a nitrogen atom . The ring is further substituted with a bromophenyl group, a fluorine atom, and a carbonitrile group .Chemical Reactions Analysis
Benzothiazine derivatives can participate in a variety of chemical reactions, often involving the functional groups attached to the benzothiazine ring . The specific reactions that this compound can undergo would depend on the reactivity of the bromophenyl, fluorine, and carbonitrile substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl and fluorine substituents would likely make this compound relatively nonpolar . The carbonitrile group could potentially participate in hydrogen bonding, affecting the compound’s solubility in different solvents .科学的研究の応用
Synthesis and Biological Activity
The compound 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is part of the 4H-1,4-benzothiazine class, known for its pharmacological properties, particularly in modulating ATP-sensitive potassium channels. Derivatives of this class have been synthesized to explore their structure-activity relationship as channel openers, demonstrating the ability to affect beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro. Such compounds show potential in modulating physiological pathways involving K(ATP) channels (Schou et al., 2005).
Chemical Synthesis and Transformations
In the realm of synthetic chemistry, various methods have been developed to synthesize N-aryl substituted derivatives of the 4H-1,4-benzothiazine nucleus. The key steps often involve cyclization processes and the formation of carboxylic acid esters. These synthetic routes provide access to a range of compounds with potential biological and industrial applications (López et al., 1998). Furthermore, advancements in ring contraction techniques have been reported, enabling the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides under mild conditions. This progress opens doors to the exploration of benzothiazine dioxides in pharmacology and other fields (Fülöpová et al., 2015).
Pharmacological Evaluations
Derivatives of 4H-1,4-benzothiazine have been investigated for their potential as antibacterial agents. For instance, the synthesis of fluorinated derivatives intended as analogues to known antibacterial compounds reveals the versatility of this chemical structure in drug development, although the efficacy in antibacterial activity varies (Vysokov et al., 1993).
将来の方向性
The study of benzothiazine derivatives is a vibrant field due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological activity of this specific compound, contributing to our understanding of benzothiazine chemistry and its potential applications.
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in their biological activities . For instance, some 1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of the AMPA receptors .
Biochemical Pathways
For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOJASJQLSLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)



![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)


![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)

